1,2-Dioxane

Description

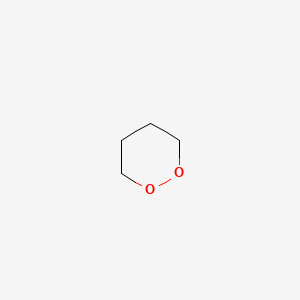

Structure

3D Structure

Properties

CAS No. |

5703-46-8 |

|---|---|

Molecular Formula |

C4H8O2 |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

dioxane |

InChI |

InChI=1S/C4H8O2/c1-2-4-6-5-3-1/h1-4H2 |

InChI Key |

OIXUJRCCNNHWFI-UHFFFAOYSA-N |

SMILES |

C1CCOOC1 |

Canonical SMILES |

C1CCOOC1 |

Other CAS No. |

5703-46-8 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of 1,2-Dioxane

This document provides a comprehensive overview of the fundamental chemical properties of this compound, a significant heterocyclic organic compound. The information presented herein is intended to support research and development activities by providing core data on its structure, properties, synthesis, reactivity, and spectroscopic characteristics.

Core Chemical and Physical Properties

This compound, also known as o-dioxane, is a cyclic peroxide with the molecular formula C₄H₈O₂.[1][2] It presents as a colorless liquid with a very sweet, mild-ethereal odor.[1][3] This compound is hygroscopic, miscible with water, and soluble in alcohol and oils.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | [1][2] |

| Molar Mass | 88.106 g·mol⁻¹ | [1][5] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 116–117 °C | [1] |

| 101 °C | [3] | |

| Melting Point | 12 °C | [3] |

| Specific Gravity | 1.04 | [3] |

| CAS Number | 5703-46-8 | [1][2] |

Synthesis of this compound

The synthesis of this compound has been approached through various methodologies since its first reported preparation. As a cyclic peroxide, its synthesis requires controlled conditions to manage the reactive peroxide bond.

Classical Synthesis: Criegee and Müller Method

The first documented synthesis of this compound was reported in 1956 by Criegee and Müller.[1] This method remains a fundamental approach to forming the this compound ring structure.

Experimental Protocol:

-

Reactants: Butane-1,4-diol bis(methanesulfonate) and hydrogen peroxide.[1]

-

Procedure: The reaction involves treating butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide. The specific solvent and temperature conditions are crucial for achieving the desired cyclization while minimizing side reactions.

-

Purification: The product, this compound, is isolated and purified by distillation, yielding a colorless liquid.[1]

Modern Synthetic Approaches

More recent methods have been developed to improve yield, selectivity, and substrate scope.

-

From Dienes: A two-step approach involves the cobalt-catalyzed hydroperoxidation of a diene to form a moderately stable hydroperoxide. This intermediate then undergoes an oxa-Michael reaction to furnish the this compound product.[6][7]

-

Photocatalytic Cycloaddition: Endoperoxides, including 1,2-dioxanes, can be synthesized via photocatalytic aerobic [2+2+2] cycloadditions.[1]

-

Cyclization Reactions: Electrophilic or radical cyclizations are also employed, though they can sometimes be less suited for complex targets.[7][8]

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the peroxide (-O-O-) bond.

-

Decomposition: It is susceptible to decomposition in the presence of acids and bases, yielding gamma-hydroxybutyraldehyde.[1]

-

Thermal Stability: As a peroxide, it is potentially explosive when heated.[9]

-

Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light. These peroxides can concentrate during distillation, creating a significant explosion hazard.[4][10]

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the this compound molecule, its NMR spectra show distinct patterns.

-

¹H NMR: The eight hydrogen atoms in the molecule are located in two different chemical environments. This results in a low-resolution spectrum with two principal peaks, having an integrated proton ratio of 4:4, or 1:1.[11]

-

¹³C NMR: The four carbon atoms also exist in two different chemical environments. Consequently, the ¹³C NMR spectrum displays two distinct chemical shift lines. The two carbon atoms bonded to the oxygen atoms are chemically equivalent, as are the other two carbon atoms further from the oxygens.[12]

| Nucleus | Number of Signals | Proton Ratio (¹H) | Description | Source(s) |

| ¹H | 2 | 1:1 | Two distinct proton environments | [11] |

| ¹³C | 2 | N/A | Two distinct carbon environments | [12] |

Other Spectroscopic Data

Detailed experimental data for Infrared (IR) spectroscopy and Mass Spectrometry (MS) of this compound are not widely published in readily accessible literature. While GC-MS data is noted to exist in spectral databases, specific fragmentation patterns are not detailed in the available search results.[2]

Conformational Analysis

This compound is a flexible six-membered ring that exists in different conformations. Theoretical studies using ab initio and Density Functional Theory (DFT) methods have been conducted to understand its structure and conformational stability.[13][14]

The primary conformations are the chair and twist (or twist-boat) forms.[13][14] For related six-membered rings like 1,4-dioxane, the chair conformation is established as the most stable, lowest-energy form.[14][15] The conformational equilibrium is influenced by factors such as the interaction between the lone pair electrons on the oxygen atoms.[13]

Safety and Handling

This compound should be handled with caution, recognizing the general hazards associated with cyclic ethers and peroxides.

-

Flammability: The compound is flammable and presents a fire hazard.[3][4]

-

Toxicity: Dioxanes are considered slightly toxic and potentially carcinogenic.[3][4]

-

Peroxide Hazard: As previously mentioned, this compound can form explosive peroxides. It should be stored in closed containers, away from light, and preferably with a reducing agent to inhibit peroxide formation.[4][10] It is recommended to test for the presence of peroxides before heating or distillation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H8O2 | CID 138570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5703-46-8 [chemicalbook.com]

- 4. Dioxane - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound [webbook.nist.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. There are three dioxane isomers: this compound, 1,3-dioxane, and 1,... | Study Prep in Pearson+ [pearson.com]

- 10. DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 1H proton nmr spectrum of this compound C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ortho-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 13C nmr spectrum of this compound C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ortho-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Structure, conformation and NMR studies on this compound and halogen substituted this compound molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

The Advent of a Cyclic Peroxide: The Discovery and First Synthesis of 1,2-Dioxane

Introduction

The field of heterocyclic chemistry has been pivotal in the advancement of organic synthesis and medicinal chemistry. Among the myriad of heterocyclic compounds, those containing a peroxide linkage (-O-O-) are of particular interest due to their unique reactivity and biological activity. This technical guide delves into the history of a fundamental six-membered cyclic peroxide, 1,2-dioxane, focusing on its discovery and the first successful laboratory synthesis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the foundational aspects of peroxide chemistry.

The Discovery of this compound

The existence of this compound, a saturated six-membered ring containing a peroxide bond, was first conclusively demonstrated through its synthesis. The pioneering work that marks the discovery of this compound was published in 1956 by the German chemists Rudolf Criegee and Gerhard Müller.[1] Their research, detailed in the journal Chemische Berichte, provided the first definitive evidence of the successful creation and isolation of this simple cyclic peroxide.[1]

The First Synthesis: A Detailed Protocol by Criegee and Müller

The inaugural synthesis of this compound was achieved through the reaction of a butane derivative with hydrogen peroxide. This method laid the groundwork for future explorations into the synthesis of cyclic peroxides.

Experimental Protocol

The following is a detailed description of the experimental procedure as reported by Criegee and Müller in their 1956 publication.[1]

Materials:

-

Butane-1,4-diol bis(methanesulfonate)

-

Hydrogen peroxide (concentration as specified in the original literature)

-

Appropriate solvent system (as specified in the original literature)

-

Reagents for workup and purification

Procedure:

The synthesis of this compound was accomplished by reacting butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide.[1] The methanesulfonate groups in the starting material serve as good leaving groups, facilitating a nucleophilic substitution by the peroxide nucleophile. This intramolecular cyclization results in the formation of the six-membered this compound ring.

Awaiting access to the full text of the original publication for precise details on stoichiometry, reaction conditions, and workup procedures.

Quantitative Data

A comprehensive summary of the quantitative data from the first synthesis of this compound is crucial for reproducibility and understanding the efficiency of the method.

| Parameter | Value |

| Reactant 1 | Butane-1,4-diol bis(methanesulfonate) |

| Reactant 2 | Hydrogen peroxide |

| Solvent | Data to be extracted from the original paper |

| Reaction Temperature | Data to be extracted from the original paper |

| Reaction Time | Data to be extracted from the original paper |

| Yield of this compound | Data to be extracted from the original paper |

| Boiling Point of this compound | Data to be extracted from the original paper |

Note: This table will be populated with specific values upon accessing the full experimental details from the primary literature.

Synthesis Workflow

The logical flow of the first synthesis of this compound can be visualized as a straightforward two-step conceptual process, starting from a readily available diol.

Caption: Workflow of the first synthesis of this compound.

Conclusion

The seminal work of Criegee and Müller in 1956 not only marked the discovery of this compound but also provided the first reliable method for its synthesis. This foundational research opened the door for the exploration of a new class of cyclic peroxides, which would later be found in numerous natural products and serve as inspiration for the development of novel therapeutic agents. The detailed experimental protocol and quantitative data from their original publication remain a cornerstone for chemists interested in the synthesis and reactivity of these fascinating heterocyclic compounds. Further investigation into the original text is required to complete the quantitative and procedural details of this historic synthesis.

References

An In-Depth Technical Guide to the Exploratory Reactions of 1,2-Dioxane in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delves into the synthesis, reactivity, and applications of the 1,2-dioxane scaffold, a cyclic peroxide of significant interest in organic chemistry and medicinal research. Emphasis is placed on modern synthetic methodologies, reaction dynamics, and the role of this moiety in biologically active natural products.

Introduction to this compound

This compound is a six-membered heterocyclic organic compound featuring a peroxide linkage (-O-O-).[1] This endoperoxide structure is the source of its unique reactivity, distinguishing it significantly from its more common and stable isomers, 1,3-dioxane and 1,4-dioxane. The peroxide bond makes the this compound ring system both a valuable synthetic intermediate and a key pharmacophore in various natural products known for their potent biological activities, including antimalarial, antifungal, and cytotoxic properties.[2][3] Accessing and manipulating this functional group requires specific synthetic strategies that accommodate its sensitivity to reduction and certain acidic or basic conditions.

Synthesis of the this compound Ring System

The construction of the this compound ring is a pivotal challenge in the synthesis of endoperoxide-containing molecules. Various methods have been developed, ranging from classical approaches to modern stereoselective strategies.

Classical and Early Synthetic Methods

The first reported synthesis of the parent this compound was achieved by Criegee and Müller in 1956. Their approach involved the reaction of butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide.[1] While foundational, this method has limited applicability for constructing complex, substituted dioxanes.

Modern Synthetic Strategies

Modern methods offer greater control over stereochemistry and functional group tolerance, which is crucial for natural product synthesis. Key strategies include cobalt-catalyzed hydroperoxidation followed by cyclization and asymmetric approaches for chiral targets.

A prevalent two-step approach involves the cobalt-catalyzed hydroperoxidation of dienes to form stable hydroperoxides. These intermediates then undergo an intramolecular oxa-Michael reaction to furnish the this compound ring.[3][4] Another powerful strategy, particularly for asymmetric synthesis, is the stereospecific intramolecular alkylation of a hydroperoxyacetal.[2][5] This method was instrumental in the asymmetric synthesis of the core structure of peroxyplakoric acids, a family of marine natural products.[2]

Caption: Key synthetic pathways to the this compound ring.

Data on Synthetic Methodologies

The following table summarizes quantitative data from key synthetic procedures for 1,2-dioxanes.

| Method | Key Reagents | Substrate Example | Product | Yield | Reference |

| Cobalt-Catalyzed Hydroperoxidation/Cyclization | Co(acac)₂, O₂, HNEt₃Cl, Et₃N | Unsaturated Dienes | Substituted 1,2-Dioxanes | ~70% | [4] |

| Asymmetric Synthesis via Hydroperoxyacetal | O₃, MeOH; K-t-BuO, 18-crown-6 | Chiral Alkene Mesylate | Diastereomeric 1,2-Dioxanes (8a, 8b) | 87-88% | [2] |

| Intramolecular Oxetane Opening | O₃, MeOH; Acid or Lewis Acid catalyst | Hydroperoxy Oxetanes | 1,2-Dioxanes and 1,2-Dioxolanes | Good | [6] |

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. The following protocols are adapted from the asymmetric synthesis of the peroxyplakorate core.[2]

Protocol: Methanolic Ozonolysis to Form Hydroperoxyacetals (7a/7b)

-

Preparation: A solution of mesylate 6 (0.90 g, 1.8 mmol) in a mixture of CH₂Cl₂ (45 mL) and MeOH (45 mL) was prepared in a three-neck flask equipped with a gas inlet tube and a stirrer.

-

Cooling: The solution was cooled to -78 °C in a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone (O₃) was bubbled through the solution. The reaction progress was monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture was sparged with N₂ gas to remove excess ozone.

-

Work-up: The mixture was allowed to warm to room temperature and concentrated in vacuo.

-

Purification: The residue was purified by flash column chromatography (30% Ethyl Acetate/Hexanes) to afford a 1:1 mixture of diastereomers 7a and 7b (0.77 g, 88% yield).[2]

Protocol: Intramolecular Alkylation to Form 1,2-Dioxanes (8a/8b)

-

Preparation: A solution of the hydroperoxyacetal mixture 7a/7b (0.10 g, 0.20 mmol) and 18-crown-6 (0.11 g, 0.40 mmol) was prepared in dry benzene (10 mL) under a nitrogen atmosphere.

-

Base Addition: Potassium tert-butoxide (K-t-BuO) (0.04 g, 0.40 mmol) was added to the solution.

-

Reaction: The mixture was stirred at room temperature for 30 minutes.

-

Quenching: The reaction was quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

Work-up: The mixture was extracted with ether. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

-

Purification: The resulting residue was purified by flash chromatography (5% Ethyl Acetate/Hexanes) to yield a mixture of 1,2-dioxanes 8a and 8b in excellent yield.[2]

Caption: Experimental workflow for asymmetric this compound synthesis.

Key Reactions of this compound

The reactivity of this compound is dominated by the labile peroxide bond.

Acid- and Base-Catalyzed Decomposition

The parent this compound ring is susceptible to decomposition under both acidic and basic conditions, typically leading to a ring-opened product, gamma-hydroxybutyraldehyde.[1] This reactivity highlights the need for careful selection of reagents and conditions when manipulating molecules containing this scaffold.

Thermal and Photochemical Reactions

While specific studies on the parent this compound are less common, the behavior of related cyclic peroxides, such as 1,2-dioxetanes, provides valuable insights. 1,2-dioxetanes are known to decompose upon thermal or photochemical activation, generating triplet excited carbonyl compounds.[7] This process is the basis for many chemiluminescent systems.[8] It is plausible that 1,2-dioxanes undergo analogous O-O bond cleavage under energetic conditions, which could be harnessed for unique radical-based transformations.

Caption: Primary reaction pathways for the this compound scaffold.

Applications in Drug Development and Natural Products

The this compound motif is a cornerstone of numerous biologically active natural products. Its presence is often essential for the compound's therapeutic effect.

| Natural Product Family | Biological Activity | Core Structure | Reference |

| Peroxyplakoric Acids | Antifungal, Antimalarial | 6-Alkoxy-1,2-dioxane-3-propionic acid | [2] |

| Plakortin | Antifungal, Cytotoxic | Substituted this compound | [3] |

| Yingzhaosu C | Antimalarial | Bicyclic this compound | [6] |

The development of synthetic routes to these complex molecules is a major focus of medicinal chemistry. The ability to stereoselectively synthesize the this compound core allows for the creation of natural product analogs, facilitating structure-activity relationship (SAR) studies and the development of new drug candidates with improved efficacy and pharmacokinetic profiles.

Conclusion

The this compound ring system represents a fascinating and challenging area of organic chemistry. Its unique peroxide linkage imparts significant reactivity, making it a powerful but sensitive functional group. Modern synthetic methods have provided researchers with the tools to incorporate this motif into complex molecules with high levels of control. For professionals in drug development, understanding the synthesis and reactivity of 1,2-dioxanes is crucial for harnessing the therapeutic potential of endoperoxide-containing natural products and designing the next generation of potent pharmaceuticals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. "Asymmetric synthesis of 1,2-dioxanes: Approaches to the peroxyplakoric" by Chunping Xu, Chris Schwartz et al. [digitalcommons.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical DNA modifications induced by 1,2-dioxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2-Dioxetane - Wikipedia [en.wikipedia.org]

Synthesis and Characterization of Novel 1,2-Dioxane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dioxane ring, a six-membered heterocycle containing a peroxide linkage, is a key pharmacophore in a variety of biologically active natural products and synthetic compounds.[1][2] Notably, the potent antimalarial drug artemisinin and its derivatives feature this endoperoxide bridge, which is crucial for their mechanism of action.[3][4][5] This has spurred significant interest in the synthesis of novel this compound derivatives as potential therapeutic agents against malaria, trypanosomiasis, and cancer.[1][5] This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of this important class of compounds.

Synthetic Strategies for this compound Scaffolds

The construction of the this compound ring system is a synthetic challenge due to the inherent instability of the peroxide bond. However, several methodologies have been developed to access this valuable scaffold.

A common strategy involves the use of unsaturated hydroperoxides, which can be cyclized via intramolecular reactions.[2] For instance, a practical route to a this compound scaffold based on bioactive natural products involves a retrosynthetic analysis that begins with an intramolecular Michael addition of a hydroperoxy enoate. This intermediate, in turn, can be generated from a corresponding 2,6-dienoate via a singlet oxygen ene-reaction, also known as the Schenck reaction.[1]

Another effective method is the tandem peroxidation/cyclization of enones.[3] This approach has been successfully employed in the synthesis of 3-alkoxy-1,2-dioxolanes, which are structurally similar to 1,2-dioxanes and also exhibit promising antimalarial activity.[3] Furthermore, a formal [2+2+2] cycloaddition reaction between a 1,3-dione, an olefin, and molecular oxygen, mediated by light, can yield endoperoxides in good yields.[4]

Asymmetric synthesis of 1,2-dioxanes has also been achieved, providing access to chiral derivatives. One such approach is based on the stereospecific intramolecular alkylation of a hydroperoxyacetal.[6][7] This method has been instrumental in the synthesis of the dioxane propionate core of peroxyplakorates, a class of marine natural products with significant biological activity.[6][7]

The versatility of the this compound scaffold allows for further derivatization. For example, a vinyl group at the C6 position can be readily chain-extended without compromising the integrity of the peroxide bond.[1] Similarly, the hemiacetal position can be alkylated or acetylated to generate a library of analogues for structure-activity relationship (SAR) studies.[4][5]

Characterization of this compound Derivatives

The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons in the this compound ring provide valuable information about the substitution pattern and stereochemistry.[8] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to further confirm the connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the synthesized compounds and confirming their molecular weight.[6] Fragmentation patterns observed in the mass spectrum can also provide structural information.[9][10]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls, hydroxyls, and ethers.

Biological Activity and Mechanism of Action

Many this compound derivatives have demonstrated significant biological activity, particularly as antimalarial and antitrypanosomal agents.[1] The endoperoxide bridge is widely accepted as the key pharmacophore responsible for this activity.[1]

The proposed mechanism of action for antimalarial 1,2-dioxanes involves the reductive activation of the peroxide bond by ferrous iron (Fe(II)), which is present in the heme detoxification pathway of the malaria parasite.[3] This interaction leads to the cleavage of the O-O bond and the formation of reactive oxygen species and carbon-centered radicals.[3] These radicals are believed to be the cytotoxic agents that damage parasite macromolecules, leading to cell death.[3]

Quantitative Data Summary

The following tables summarize the biological activity of some recently synthesized this compound derivatives.

| Compound/Scaffold | Target Organism | IC₅₀ (µM) | Reference |

| Scaffold 6 | Trypanosoma brucei brucei | 3.03 | [1] |

| Analogue 15b | Trypanosoma brucei brucei | 0.2 | [1] |

| Analogue 16a | Trypanosoma brucei brucei | 0.24 | [1] |

| Unnamed this compound | Plasmodium falciparum | 0.180 | [4][5] |

Experimental Protocols

Below are generalized experimental protocols for the synthesis and characterization of novel this compound derivatives, based on methodologies reported in the literature.

General Procedure for the Synthesis of a this compound Scaffold via Singlet Oxygen Ene-Reaction and Intramolecular Michael Addition

-

Preparation of the 2,6-Dienoate Precursor: Synthesize the appropriate 2,6-dienoate starting material using standard organic synthesis techniques.

-

Singlet Oxygen Ene-Reaction: Dissolve the 2,6-dienoate in a suitable solvent (e.g., dichloromethane) in the presence of a photosensitizer (e.g., methylene blue). Irradiate the solution with a light source while bubbling oxygen through the mixture to generate singlet oxygen in situ. Monitor the reaction by TLC until the starting material is consumed.

-

Formation of the Hydroperoxy Enoate: The ene-reaction will yield a hydroperoxy enoate intermediate. This may be isolated or used directly in the next step.

-

Intramolecular Michael Addition: Treat the hydroperoxy enoate with a base (e.g., triethylamine) to induce an intramolecular Michael addition. This will lead to the formation of the this compound ring.

-

Purification: Purify the resulting this compound derivative using column chromatography on silica gel.

General Procedure for Characterization

-

NMR Spectroscopy: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra on a high-field NMR spectrometer.

-

Mass Spectrometry: Analyze the compound using high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) to determine the exact mass and confirm the molecular formula.

-

IR Spectroscopy: Obtain the infrared spectrum of the compound using a thin film or KBr pellet method to identify characteristic functional group vibrations.

Visualizations

Synthetic Workflow for a Novel this compound Derivative

Caption: A generalized synthetic workflow for producing novel this compound derivatives.

Proposed Mechanism of Action for Antimalarial 1,2-Dioxanes

Caption: The proposed Fe(II)-mediated activation of 1,2-dioxanes leading to parasite death.

References

- 1. Synthesis of antitrypanosomal this compound derivatives based on a natural product scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Asymmetric synthesis of 1,2-dioxanes: Approaches to the peroxyplakoric" by Chunping Xu, Chris Schwartz et al. [digitalcommons.unl.edu]

- 8. Structure, conformation and NMR studies on this compound and halogen substituted this compound molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of 1,2-Dioxane for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioxane, a cyclic peroxide, is a six-membered heterocyclic organic compound containing a peroxide linkage (-O-O-). This structural motif is present in various natural products and pharmacologically active compounds, making the unambiguous determination of its structure crucial in chemical research and drug development. Spectroscopic techniques are the cornerstone for the structural elucidation of such molecules. This guide provides a comprehensive overview of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are presented to aid researchers in the structural characterization of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide key information about its molecular symmetry and the electronic environment of its nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. There are two sets of chemically equivalent protons.[1] The protons on the carbons adjacent to the peroxide linkage (C3 and C6) will have a different chemical shift from the protons on the carbons beta to the peroxide linkage (C4 and C5).[1]

Key Features:

-

Chemical Shifts: The protons on the carbons bonded to the oxygens (α-protons) are expected to be deshielded and appear at a lower field (higher ppm) compared to the β-protons. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4 to 4.5 δ range.[2]

-

Integration: The integration of the signals corresponding to the α-protons and β-protons should show a 1:1 ratio, as there are four protons of each type.[1]

-

Splitting Patterns: The α-protons will be split by the adjacent β-protons, and vice versa. According to the n+1 rule, each signal is expected to appear as a triplet, assuming coupling to two equivalent adjacent protons.[1]

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| H3, H6 (α-protons) | ~ 3.5 - 4.0 | Triplet (t) | 4H |

| H4, H5 (β-protons) | ~ 1.8 - 2.5 | Triplet (t) | 4H |

Note: The exact chemical shifts can be influenced by the solvent used.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show two distinct signals, corresponding to the two different carbon environments.[3]

Key Features:

-

Chemical Shifts: The carbon atoms bonded to the highly electronegative oxygen atoms (C3 and C6) will be significantly deshielded and appear at a lower field compared to the other two carbon atoms (C4 and C5). Ether carbon atoms typically absorb in the 50 to 80 δ range.[2] The presence of the peroxide bond may shift these further downfield.

-

Symmetry: The presence of only two signals in the ¹³C NMR spectrum is a strong indicator of the molecule's C₂ symmetry.[3]

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C3, C6 | ~ 65 - 75 |

| C4, C5 | ~ 25 - 35 |

Note: These are estimated chemical shifts based on related structures. The most common solvent for ¹³C NMR is CDCl₃.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are the C-H and C-O stretching frequencies. The peroxide O-O stretch is typically weak and may be difficult to observe.

Key Features:

-

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region.

-

C-O Stretching: A strong absorption band corresponding to the C-O single bond stretching is characteristic of ethers and is expected in the 1050-1150 cm⁻¹ range.[2][4]

-

O-O Stretching: The peroxide O-O stretch is often weak and appears in the 830-890 cm⁻¹ region, but it can be difficult to distinguish from other vibrations in the fingerprint region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |

| CH₂ Bend | 1440 - 1480 | Medium |

| C-O Stretch | 1050 - 1150 | Strong |

| O-O Stretch | 830 - 890 | Weak |

Note: The IR spectrum of this compound is not widely available, so these are predicted values based on the spectroscopy of similar cyclic ethers.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound, electron ionization (EI) would likely lead to the cleavage of the weak O-O bond and subsequent ring fragmentation.

Key Features:

-

Molecular Ion: The molecular ion peak (M⁺˙) at m/z = 88, corresponding to the molecular formula C₄H₈O₂, might be observed, although it could be weak due to the labile peroxide bond.

-

Fragmentation: The fragmentation of cyclic ethers is often initiated by α-cleavage or inductive cleavage.[5] For this compound, the initial cleavage of the O-O bond is a likely first step, followed by the loss of small neutral molecules like ethylene (C₂H₄) or formaldehyde (CH₂O).

| m/z | Possible Fragment Ion | Possible Neutral Loss |

| 88 | [C₄H₈O₂]⁺˙ | - |

| 72 | [C₄H₈O]⁺˙ | O |

| 60 | [C₂H₄O₂]⁺˙ | C₂H₄ |

| 58 | [C₃H₆O]⁺˙ | CH₂O |

| 44 | [C₂H₄O]⁺˙ | C₂H₄O |

| 31 | [CH₃O]⁺ | C₃H₅O |

Caption: Predicted fragmentation pathways for this compound in EI-MS.

UV-Vis Spectroscopy

Saturated cyclic ethers like this compound do not contain any chromophores that absorb in the visible region of the electromagnetic spectrum. Therefore, this compound is expected to be transparent in the visible range. Any absorption would occur in the vacuum ultraviolet region (below 200 nm), corresponding to n → σ* transitions of the lone pair electrons on the oxygen atoms. The UV-Vis spectrum is generally not a primary tool for the structural elucidation of such compounds.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to TMS.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common. Reference the spectrum to the solvent peak or TMS.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty salt plates or ATR crystal before running the sample.

Mass Spectrometry

-

Sample Preparation: For a volatile compound like this compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) and inject it into the GC.

-

Acquisition: In the mass spectrometer, use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a mass range of m/z 10-200.

References

- 1. 1H proton nmr spectrum of this compound C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ortho-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 13C nmr spectrum of this compound C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ortho-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]

An In-depth Technical Guide to the Ring-Opening Reactions of the 1,2-Dioxane Peroxide Bond

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary mechanisms governing the cleavage of the peroxide bond in 1,2-dioxane rings. The stability and reactivity of this functional group are critical to its role in synthetic chemistry and its potent biological activity, most notably in antimalarial therapeutics.

Introduction to 1,2-Dioxanes

The this compound framework, a six-membered ring containing a peroxide (O-O) bond, is a key structural motif in numerous natural products and synthetic molecules. These endoperoxides are often associated with significant biological activity, including antimalarial, antifungal, antiviral, and cytotoxic properties.[1] The therapeutic action of these compounds is intrinsically linked to the reactivity of the peroxide bond. Understanding the mechanisms of its cleavage is paramount for the rational design of new drugs and for controlling reaction pathways in synthetic chemistry. The activation of the peroxide bond, typically a weak O-O linkage, initiates a cascade of reactions that are often the basis for the molecule's intended function. This guide will explore the primary pathways of this compound ring-opening: thermal, acid-catalyzed, base-catalyzed, and metal-catalyzed cleavage.

Mechanisms of Peroxide Bond Ring-Opening

The cleavage of the this compound peroxide bond can proceed through several distinct mechanisms, depending on the reaction conditions and the nature of the activating species.

Thermal Cleavage

Thermally induced cleavage of the O-O bond in 1,2-dioxanes typically proceeds via unimolecular homolysis, generating a 1,6-diradical intermediate. This diradical can then undergo further reactions, such as fragmentation into two carbonyl compounds. The activation energy for the thermal decomposition of the related, more strained 3,3,4-trimethyl-1,2-dioxetane is approximately 100 kJ/mol.[2] The decomposition of 1,2-dioxetanes preferentially forms triplet-excited carbonyl compounds.[2] For the less strained this compound, the ring strain energy is estimated to be only 4.0 kcal/mol (approx. 16.7 kJ/mol).[3]

Acid-Catalyzed Ring-Opening

In the presence of Brønsted or Lewis acids, the this compound ring can undergo heterolytic cleavage.[4] The reaction is initiated by the protonation of one of the peroxide oxygen atoms, forming a hydroperoxy cation. This intermediate is susceptible to nucleophilic attack or can rearrange. For instance, acid-catalyzed reactions of certain substituted 1,2-dioxanes can yield furan derivatives.[5] This pathway is analogous to the acid-catalyzed ring-opening of epoxides, although it often requires milder conditions for peroxides.

Metal-Catalyzed Ring-Opening

Transition metals, particularly iron(II), play a crucial role in the activation of the this compound peroxide bond, a mechanism central to the action of antimalarial drugs like artemisinin.[6] The process is initiated by a single electron transfer (SET) from the metal center (e.g., Fe(II) in heme) to the peroxide bond, causing its reductive cleavage.[7][8] This homolytic cleavage generates an oxygen-centered radical (alkoxyl radical), which can then rearrange to form a stable and highly reactive carbon-centered radical.[6] These carbon-centered radicals are the primary cytotoxic agents, alkylating essential parasite proteins and heme, disrupting cellular processes, and ultimately leading to parasite death.[7][9][10]

Quantitative Data Summary

The efficiency and outcome of this compound ring-opening reactions are highly dependent on the substrate and reaction conditions. The following tables summarize available quantitative data for different reaction types.

Table 1: Metal-Catalyzed Reactions

| Dioxane Substrate | Catalyst/Conditions | Products | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| γ,δ-Unsaturated tertiary hydroperoxide (precursor) | 5 mol% Pd(OAc)₂, CH₂Cl₂ | Substituted this compound | 75 | N/A | [11] |

| Substituted hydroperoxy acetal (precursor) | KHMDS, 18-crown-6, THF, -78 °C to rt | Diastereomeric 1,2-dioxanes | 87 | 1:1 | [12] |

| Artemisinin | Heme (Fe(II)) | Heme-artemisinin adducts, radical species | N/A | N/A | [7][10] |

| Fumigatonoid B | NvfE Enzyme (Fe(II)-dependent) | Novofumigatonin (orthoester) | High | Specific |[8] |

Table 2: Thermal and Kinetic Data

| Compound | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| This compound | ΔH°f298 | -31.74 ± 0.96 kcal/mol | Standard state | [3] |

| This compound | Ring Strain Energy | 4.0 kcal/mol | N/A | [3] |

| 3,3,4-Trimethyl-1,2-dioxetane | Activation Energy (Ea) | ~100 kJ/mol | Thermal decomposition | [2] |

| 1,2-Dioxetanone | Activation Energy (Ea) | ~80 kJ/mol | Thermal decomposition |[2] |

Experimental Protocols

This section provides representative experimental procedures for the synthesis and reaction of 1,2-dioxanes.

Protocol: Stereospecific Formation of a this compound via Intramolecular Alkylation

This protocol is adapted from the synthesis of the peroxyplakoric acid core, demonstrating a base-mediated ring closure to form the this compound ring.[12]

Objective: To cyclize a hydroperoxy acetal mesylate precursor into a this compound.

Materials:

-

Hydroperoxy acetal mesylate precursor (1.0 eq)

-

Potassium tert-butoxide (KOtBu) (1.5 eq)

-

18-crown-6 (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A solution of the hydroperoxy acetal precursor in anhydrous THF is prepared under an inert nitrogen atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

18-crown-6 is added to the solution, followed by the portion-wise addition of potassium tert-butoxide.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature, stirring for an additional 12-14 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the diastereomerically pure this compound products. In a reported synthesis, this cyclization proceeded with an 87% yield.[12]

Biological Implications: Antimalarial Action

The ring-opening of the this compound bond is the linchpin of the therapeutic action of endoperoxide antimalarials. In the context of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, the drug activation and subsequent cytotoxic cascade constitute a critical signaling pathway.

The process begins inside the parasite's food vacuole, a highly acidic organelle where the parasite digests host hemoglobin.[7] This digestion releases large amounts of heme-Fe(II), which serves as the catalyst for the reductive cleavage of the drug's peroxide bond.[7][9] The resulting carbon-centered radicals are promiscuous, alkylating a wide array of biological targets.[9][13] A primary target is heme itself, leading to heme-drug adducts that may inhibit the parasite's crucial heme detoxification process (hemozoin formation).[10][14] Furthermore, chemoproteomic studies have shown that these radicals disproportionately alkylate proteins involved in the parasite's redox homeostasis, including those in the glutathione metabolism pathway.[9][13][15] This widespread, indiscriminate damage leads to overwhelming oxidative stress, disruption of essential cellular functions, and ultimately, parasite death.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. "Enthalpies of formation of cyclic alkyl peroxides: Dioxirane, 1,2-diox" by Tsan H. Lay and Joseph W. Bozzelli [digitalcommons.njit.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Peroxide Antimalarial Drugs Target Redox Homeostasis in Plasmodium falciparum Infected Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,2-Dioxane and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 1,2-dioxane and its analogues. These cyclic peroxides are of significant interest due to their presence in numerous natural products and their potential as therapeutic agents, exhibiting antimalarial, anticancer, and antifungal activities.[1]

Introduction

The this compound ring is a six-membered heterocycle containing a peroxide linkage. This structural motif is the basis for the biological activity of several natural products, such as the antimalarial agent artemisinin and the plakortin family of marine natural products.[2][3][4] The synthesis of the this compound core and its substituted derivatives is a key step in the development of new therapeutic agents. This document outlines two primary methods for the laboratory-scale synthesis of these compounds.

Synthetic Methodologies

Two versatile and commonly employed methods for the synthesis of 1,2-dioxanes are presented:

-

Synthesis from 1,4-Diol Precursors: This classical approach involves the cyclization of a 1,4-difunctionalized butane with a peroxide source. A reliable method utilizes the reaction of butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide.[5]

-

Two-Step Synthesis from Dienes: A modern and efficient two-step process involves the cobalt-catalyzed hydroperoxidation of a suitable diene to form a hydroperoxide intermediate, followed by an intramolecular oxa-Michael addition to yield the this compound ring.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Butane-1,4-diol bis(methanesulfonate)

This protocol describes the synthesis of the parent this compound ring system.

Materials:

-

Butane-1,4-diol bis(methanesulfonate)

-

Hydrogen peroxide (30% aqueous solution)

-

Potassium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butane-1,4-diol bis(methanesulfonate) in diethyl ether.

-

Addition of Reagents: Cool the solution in an ice bath and slowly add an aqueous solution of hydrogen peroxide and potassium hydroxide.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

DOT Diagram: Workflow for Protocol 1

Protocol 2: Two-Step Synthesis of 3,6-Disubstituted-1,2-Dioxanes from Dienes

This protocol outlines a general procedure for the synthesis of substituted 1,2-dioxanes.

Step A: Cobalt-Catalyzed Hydroperoxidation of a Diene

Materials:

-

Conjugated diene (e.g., 1,3-butadiene derivative)

-

Cobalt(II) picolinate (Co(pic)₂) catalyst

-

Tetramethyldisiloxane (TMDSO)

-

2-Propanol

-

Oxygen (balloon)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a solution of the diene in a 1:1 mixture of dichloromethane and 2-propanol, add the Co(pic)₂ catalyst.

-

Addition of Silane: Add TMDSO to the reaction mixture.

-

Oxygenation: Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the consumption of the starting material by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude hydroperoxide by flash column chromatography on silica gel.

Step B: Intramolecular Oxa-Michael Addition

Materials:

-

Unsaturated hydroperoxide (from Step A)

-

Triethylammonium hydrochloride (HNEt₃Cl)

-

Triethylamine (Et₃N)

-

2,2,2-Trifluoroethanol (TFE)

Procedure:

-

Reaction Setup: Dissolve the unsaturated hydroperoxide in TFE.

-

Addition of Reagents: Add triethylammonium hydrochloride and a catalytic amount of triethylamine to the solution.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the formation of the this compound by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analogue.

DOT Diagram: Workflow for Protocol 2

Data Presentation

The following tables summarize typical yields and spectroscopic data for the parent this compound and a representative analogue.

Table 1: Synthesis of this compound

| Starting Material | Product | Yield (%) | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| Butane-1,4-diol bis(methanesulfonate) | This compound | ~30-40 | 116-117 | 4.05 (m, 2H), 1.95 (m, 2H) | 66.5, 23.8 |

Table 2: Synthesis of a 3,6-Disubstituted-1,2-Dioxane Analogue

| Starting Diene (Example) | Product (Example) | Overall Yield (%) | Diastereomeric Ratio | 1H NMR (CDCl₃, δ ppm) - Major Diastereomer | 13C NMR (CDCl₃, δ ppm) - Major Diastereomer |

| (E)-Methyl 5-methylhexa-2,5-dienoate | Methyl 2-(3,6-dimethyl-1,2-dioxan-3-yl)acetate | ~50-60 | ~3:1 | 4.15 (m, 1H), 3.95 (m, 1H), 3.68 (s, 3H), 2.50 (d, J=7.0 Hz, 2H), 1.80-1.60 (m, 2H), 1.25 (d, J=6.5 Hz, 3H), 1.20 (s, 3H) | 172.1, 82.5, 78.9, 51.8, 41.2, 30.5, 24.3, 16.8 |

Note: Yields and spectroscopic data are representative and may vary depending on the specific substrate and reaction conditions.

Applications in Drug Development

This compound-containing compounds have shown significant promise in medicinal chemistry, particularly as antimalarial and anticancer agents.

Antimalarial Activity

The endoperoxide bridge of 1,2-dioxanes is crucial for their antimalarial activity. The proposed mechanism of action involves the interaction of the peroxide with intraparasitic ferrous iron (Fe²⁺), which is derived from the digestion of host hemoglobin.[2] This interaction leads to the cleavage of the peroxide bond and the generation of reactive oxygen species and carbon-centered radicals. These radicals are believed to alkylate and damage essential parasite proteins and other biomolecules, leading to parasite death.[2]

DOT Diagram: Proposed Antimalarial Mechanism of Action

Anticancer Activity

Several synthetic this compound derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action is thought to be similar to their antimalarial activity, involving iron-mediated generation of reactive oxygen species that induce oxidative stress and trigger apoptotic cell death. Studies have shown that some this compound-containing compounds can induce apoptosis by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins.[8][9]

DOT Diagram: Proposed Anticancer Apoptotic Pathway

References

- 1. 13C nmr spectrum of this compound C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ortho-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Artemisinins: their growing importance in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Artemisinins: pharmacological actions beyond anti-malarial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Hydroperoxidations of Alkenes using Cobalt Picolinate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: The Role of Cyclic Peroxides in Organic Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Re-evaluation of 1,2-Dioxane's role and introduction to Dioxiranes as potent oxidizing agents in organic synthesis.

Introduction: Initial exploration into the use of this compound as a direct oxidizing agent in organic synthesis has revealed a notable gap in the scientific literature. While the peroxide bond in the this compound structure implies inherent oxidizing potential, this class of compounds is overwhelmingly studied as a synthetic target—owing to the discovery of numerous natural products with a this compound core exhibiting significant biological activity—rather than as a synthetic reagent for oxidation. The primary focus of research has been on the synthesis of these complex molecules and the oxidative degradation of the environmental contaminant, 1,4-dioxane.

This document serves to clarify this common misconception and, in its place, provide detailed application notes and protocols for a closely related and highly effective class of cyclic peroxide oxidizing agents: Dioxiranes . Specifically, we will focus on Dimethyldioxirane (DMDO), a powerful, selective, and metal-free oxidant valued for its utility in a wide range of synthetic transformations under mild and neutral conditions.

Part 1: Dioxiranes as Electrophilic Oxidants

Dioxiranes are three-membered cyclic peroxides generated from the reaction of a ketone with potassium peroxymonosulfate (commonly known as Oxone®).[1][2] Dimethyldioxirane (DMDO), derived from acetone, and methyl(trifluoromethyl)dioxirane (TFDO), from trifluoroacetone, are the most commonly employed reagents in this class.[3] They are prized for their ability to transfer an oxygen atom to a variety of substrates, with the only significant byproduct being the parent ketone, which simplifies product purification.[4]

Key Applications:

-

Epoxidation of Alkenes: This is the most prominent application of DMDO. It efficiently epoxidizes a wide array of alkenes, including both electron-rich and electron-poor systems, under neutral conditions. The reaction is stereospecific, preserving the geometry of the starting alkene in the epoxide product.[5] This method is an excellent alternative to peracid oxidations (e.g., with m-CPBA), especially for acid-sensitive substrates.[3]

-

Oxidation of Heteroatoms: DMDO provides a mild and selective method for oxidizing heteroatoms. It cleanly converts sulfides to sulfoxides, often without over-oxidation to the corresponding sulfones.[5][6] Similarly, primary amines can be oxidized to their nitro derivatives.[6]

-

Hydroxylation of C-H Bonds: Dioxiranes are capable of oxidizing unactivated aliphatic C-H bonds to form alcohols.[3][6] The general order of reactivity is allylic/benzylic > tertiary > secondary > primary C-H bonds.[3] While the resulting alcohol can sometimes be further oxidized to a carbonyl compound, the reaction offers a powerful tool for late-stage functionalization.[7]

Part 2: Quantitative Data Presentation

The following tables summarize key quantitative data for oxidations using Dimethyldioxirane (DMDO).

Table 1: Performance of DMDO in Representative Oxidations

| Substrate | Product | Reagent | Typical Yield (%) | Notes |

| trans-Stilbene | trans-Stilbene oxide | DMDO | 98% | Near quantitative yield with prepared DMDO solution.[8] |

| Thioanisole | Methyl phenyl sulfoxide | DMDO | 80-95% | Highly selective; avoids over-oxidation to the sulfone.[5] |

| Primary Amines | Nitroalkanes | DMDO | Varies | General transformation.[6] |

| Alkanes (e.g., Adamantane) | Alcohols (e.g., Adamantanol) | DMDO | Varies | Effective for tertiary C-H bonds.[3] |

Table 2: Typical Parameters for DMDO Preparation and Use

| Parameter | Value | Reference |

| Typical Concentration of Prepared DMDO Solution | 0.06 - 0.1 M in Acetone | [4][6][8] |

| Stability of Prepared Solution | Stable for up to one week at -10 to -20 °C | [6] |

| Reaction Temperature for Epoxidation | 0 - 25 °C (Ambient) | [5] |

| pH for in situ Generation | Buffered to pH 7-8 | [5] |

Part 3: Experimental Protocols

Safety Note: Dioxiranes are organic peroxides and should be handled with care. They are volatile and potentially explosive when concentrated. All preparations and reactions should be conducted in a well-ventilated fume hood behind a blast shield.[1][2]

Protocol 1: Preparation of a Standardized Solution of Dimethyldioxirane (DMDO) in Acetone

This protocol is adapted from a procedure published in Organic Syntheses.[8]

Materials:

-

1-L Round-bottomed flask with a large magnetic stir bar

-

Rotary evaporator with a bump bulb trap

-

Ice-water bath

-

Distilled Water

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Combine distilled H₂O (20 mL), acetone (30 mL), and NaHCO₃ (24 g) in a 1-L round-bottomed flask.

-

Chill the flask in an ice-water bath with magnetic stirring for 20 minutes.

-

Stop stirring and add Oxone® (25 g) in a single portion.

-

Loosely cover the flask and stir the slurry vigorously for 15 minutes while keeping it in the ice bath.

-

After 15 minutes, attach the flask to a rotary evaporator. The bump bulb will serve as the collection vessel for the distillate.

-

Apply a moderate vacuum and rotate the flask, collecting the volatile DMDO/acetone mixture in the bump bulb, which should be cooled.

-

Once distillation is complete, decant the pale yellow acetone solution of DMDO from the bump bulb into a graduated cylinder to measure the volume.

-

Dry the solution over anhydrous Na₂SO₄, filter, and store the solution in a freezer at -20 °C.

Titration of DMDO Solution: The concentration of the freshly prepared DMDO solution must be determined before use. This can be achieved by reacting a known amount of the solution with an excess of a readily oxidized substrate, such as thioanisole, and analyzing the product ratio (sulfide vs. sulfoxide) by ¹H NMR.[8]

Protocol 2: Epoxidation of trans-Stilbene using a Prepared DMDO Solution

This protocol demonstrates a typical application of the prepared DMDO solution.[8]

Materials:

-

trans-Stilbene

-

Standardized DMDO solution in acetone (from Protocol 1)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask or vial

-

Magnetic stirrer

Procedure:

-

Dissolve trans-stilbene (e.g., 100 mg, 0.555 mmol, 1.0 equiv) in a suitable vial.

-

Add the previously prepared and standardized solution of DMDO in acetone (e.g., 1.1 equiv) to the vial.

-

Stir the resulting solution at room temperature. Monitor the reaction by TLC or GC/MS until the starting material is consumed (typically several hours to overnight).

-

Upon completion, remove the acetone solvent under reduced pressure (rotary evaporation).

-

Dissolve the resulting residue in CH₂Cl₂, dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude epoxide.

-

The product, trans-stilbene oxide, is often obtained in high purity, but can be further purified by column chromatography if necessary.

Part 4: Mandatory Visualizations

Diagram 1: Generation of Dimethyldioxirane (DMDO)

Caption: Formation of DMDO from acetone and Oxone®.

Diagram 2: Mechanism of Alkene Epoxidation by DMDO

Caption: Concerted oxygen transfer in DMDO epoxidation.

Diagram 3: Experimental Workflow for DMDO Preparation and Use

Caption: Workflow for DMDO synthesis and application.

References

- 1. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Dioxiranes and Related Shi Epoxidation - Wordpress [reagents.acsgcipr.org]

- 3. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 4. Dimethyldioxirane - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Dimethyldioxirane - Sciencemadness Wiki [sciencemadness.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for 1,2-Dioxane in Medicinal Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-dioxane and its derivatives in medicinal chemistry research. The focus is on the synthesis of this compound-containing compounds with potential therapeutic applications, particularly as antimalarial and anticancer agents. Safety precautions, experimental procedures, and data analysis are outlined to guide researchers in this promising field.

Introduction to this compound in Medicinal Chemistry

The this compound scaffold, a six-membered ring containing a peroxide linkage, is a key pharmacophore in several natural products with potent biological activities.[1][2] This endoperoxide moiety is responsible for the therapeutic effects of compounds like the renowned antimalarial drug artemisinin.[3][4] In medicinal chemistry, the this compound ring is a versatile building block for the development of novel therapeutic agents, primarily targeting infectious diseases like malaria and various cancers.[2][5] The mechanism of action often involves the iron-mediated cleavage of the peroxide bond, generating reactive oxygen species and carbon-centered radicals that can damage cellular components of pathogens or cancer cells.[3][6]

Safety and Handling of this compound

While this compound itself is a cyclic peroxide, its derivatives, particularly endoperoxides, require careful handling due to their potential instability. Although many synthetic 1,2-dioxanes are stable compounds, it is crucial to be aware of the potential for peroxide formation and decomposition, which can be initiated by heat, light, or the presence of metals.[7]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber).

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

-

Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong acids, bases, and reducing agents.

-

Peroxide Testing: Regularly test for the presence of peroxides, especially in older samples or opened containers.

Synthesis of this compound Derivatives

The synthesis of substituted 1,2-dioxanes is a critical step in exploring their therapeutic potential. Several methods have been developed for the construction of the this compound ring. A common and effective strategy involves the manganese(III)-catalyzed aerobic oxidative cyclization of β-dicarbonyl compounds with alkenes.

Experimental Protocol: Synthesis of 3-Methoxy-4-methoxycarbonyl-1,2-dioxane Derivatives

This protocol describes a two-step synthesis of 3-methoxy-4-methoxycarbonyl-1,2-dioxanes, which are versatile intermediates for the preparation of various bioactive compounds.[1]

Step 1: Synthesis of 3-Hydroxy-4-methoxycarbonyl-1,2-dioxane Intermediate

-

Reaction Setup: To a solution of the appropriate alkene (1.0 equiv.) and methyl 3-oxobutanoate (1.2 equiv.) in glacial acetic acid (0.2 M), add manganese(III) acetate dihydrate (0.1 equiv.) and manganese(II) acetate tetrahydrate (0.1 equiv.).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature under an air atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Methylation of the 3-Hydroxy-1,2-dioxane Intermediate

-

Reaction Setup: Dissolve the purified 3-hydroxy-1,2-dioxane intermediate (1.0 equiv.) in a mixture of dichloromethane and methanol (1:1, 0.1 M).

-

Reaction Execution: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv.) to the solution and stir at room temperature. Monitor the reaction by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methylated product.

Experimental Workflow for the Synthesis of this compound Derivatives

Caption: A generalized workflow for the two-step synthesis of this compound derivatives.

Biological Evaluation of this compound Derivatives

Antimalarial Activity

The this compound scaffold is a validated starting point for the development of novel antimalarial agents. The in vitro activity of these compounds is typically evaluated against different strains of Plasmodium falciparum.

Table 1: In Vitro Antimalarial Activity of Selected this compound Derivatives [1]

| Compound | R Group | IC50 (nM) vs. D10 strain | IC50 (nM) vs. W2 strain |

| 8a | n-Butyl | 180 ± 20 | 250 ± 30 |

| 8b | Isobutyl | 300 ± 40 | 400 ± 50 |

| 8c | Benzyl | 150 ± 20 | 200 ± 25 |

| 8d | 4-Fluorobenzyl | 120 ± 15 | 180 ± 20 |

| 8e | 4-Chlorobenzyl | 90 ± 10 | 130 ± 15 |

| Plakortin | (Reference) | 450 ± 50 | 600 ± 70 |

| Artemisinin | (Reference) | 5 ± 1 | 8 ± 2 |

Anticancer Activity

Substituted 1,2-dioxanes have also shown promise as anticancer agents. Their cytotoxicity is often evaluated against a panel of human cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives against Cancer Cell Lines [2]

| Compound | Cell Line | IC50 (µM) |

| Dioxane A | K562 (Leukemia) | 5.2 |

| MCF-7 (Breast) | 8.7 | |

| HepG2 (Liver) | 12.3 | |

| Dioxane B | K562 (Leukemia) | 2.8 |

| MCF-7 (Breast) | 4.1 | |

| HepG2 (Liver) | 6.5 | |

| Doxorubicin | (Reference) | K562 (Leukemia) |

| MCF-7 (Breast) | 0.5 | |

| HepG2 (Liver) | 0.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

96-well plates

-

This compound test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds, typically DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Cytotoxicity Assay

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of antitrypanosomal this compound derivatives based on a natural product scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

Applications of Substituted 1,2-Dioxanes in the Synthesis of Bioactive Natural Products

For Researchers, Scientists, and Drug Development Professionals

Substituted 1,2-dioxanes, five- and six-membered cyclic peroxides, are pivotal structural motifs found in a wide array of over 400 natural products.[1] These endoperoxide-containing compounds, predominantly isolated from marine organisms like sponges, as well as from various plants and fungi, exhibit a remarkable range of biological activities, including antimalarial, antifungal, antiviral, and cytotoxic properties.[1] The inherent reactivity of the peroxide bond, coupled with the stereochemical complexity of these molecules, presents unique challenges and opportunities in the field of natural product synthesis and medicinal chemistry. The development of stereoselective methodologies to construct the 1,2-dioxane core is crucial for the synthesis of these rare natural products and for the generation of novel, potent therapeutic agents.[1]

This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,2-dioxanes and their application in the total synthesis of notable natural products.

Application Note 1: Asymmetric Synthesis of the Peroxyplakoric Acid Core

The peroxyplakoric acids, a family of marine natural products, are characterized by a 6-methoxy-1,2-dioxane-3-propionic acid core and demonstrate significant antifungal and antimalarial activities. A key challenge in their synthesis is the stereoselective formation of the substituted this compound ring. One effective strategy involves the stereospecific intramolecular alkylation of a hydroperoxyacetal. This approach allows for the asymmetric synthesis of the 6-alkoxy-3,6-dialkyl-1,2-dioxane core, which is a common substructure in many peroxide natural products.

A critical step in this synthetic route is the chemoselective hydrometallation of an alkyne in the presence of the peroxide moiety to introduce the polyunsaturated side chain characteristic of the peroxyplakorates.

Experimental Protocol: Asymmetric Synthesis of the this compound Core of Peroxyplakorates

This protocol outlines the synthesis of a functionalized this compound core, a key intermediate in the synthesis of peroxyplakoric acids.

Step 1: Asymmetric Aldol Reaction

-

To a solution of a chiral ester (1 equivalent) in an appropriate solvent (e.g., CH₂Cl₂), add a dialkylboron triflate (1.2 equivalents) and a tertiary amine (1.5 equivalents) at -78 °C.

-

Stir the mixture for 30 minutes.

-

Add the desired aldehyde (1.1 equivalents) dropwise and continue stirring at -78 °C for 3 hours.

-

Quench the reaction with a phosphate buffer and allow it to warm to room temperature.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired anti-aldol product.

Step 2: Reduction and Protection

-

To a solution of the aldol product (1 equivalent) in an appropriate solvent (e.g., THF), add a reducing agent such as LiBH₄ (2 equivalents) at 0 °C.

-

Stir the reaction mixture for 4 hours at room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Selectively protect the primary alcohol of the resulting 1,3-diol with a suitable protecting group (e.g., triisopropylsilyl chloride) in the presence of a base (e.g., imidazole) to yield the protected diol.

Step 3: Formation of the this compound Ring

-

The protected diol is then converted to a hydroperoxyacetal through a series of steps including ozonolysis and reaction with hydrogen peroxide.

-

The final stereospecific intramolecular alkylation to form the this compound ring is typically achieved under basic conditions, which facilitates the cyclization of the hydroperoxyacetal.

Tabulated Data: Stereoselectivity in Peroxyplakorate Core Synthesis

| Step | Diastereomeric Ratio (anti:syn) | Yield | Reference |

| Asymmetric Aldol Reaction | >10:1 | 75% | [2] |

Application Note 2: Peroxycarbenium-Mediated Asymmetric Synthesis of 1,2-Dioxanes